Cas no 49616-71-9 (Quinoline,2,4,6,8-tetramethyl-)

Quinoline,2,4,6,8-tetramethyl- 化学的及び物理的性質
名前と識別子
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- Quinoline,2,4,6,8-tetramethyl-
- 2,4,6,8-TETRAMETHYLQUINOLINE
- 2,4,6,8-Tetramethyl-chinolin
- 2,4,6,8-tetramethyl-quinoline
- Quinoline,2,4,6,8-tetramethyl
- SCHEMBL11810566
- DIALLYLOXYDIACETATE
- DTXSID50615941
- FT-0609828
- AKOS003234846
- SB68250
- 49616-71-9
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- インチ: InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3
- InChIKey: KQVOXLMITIYKFB-UHFFFAOYSA-N
- SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C
計算された属性
- 精确分子量: 185.12000
- 同位素质量: 185.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- XLogP3: 3.7
じっけんとくせい
- PSA: 12.89000
- LogP: 3.46840
Quinoline,2,4,6,8-tetramethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240019-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$795 | 2021-08-04 | |
Chemenu | CM240019-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$656 | 2022-09-01 | |
Alichem | A189003997-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$738.72 | 2023-09-01 |
Quinoline,2,4,6,8-tetramethyl- 関連文献
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2. Addition reactions of heterocyclic compounds. Part LII. Further adducts from substituted 2-methylquinolines and dimethyl acetylenedicarboxylateR. Morrin Acheson,Donald F. Nisbet J. Chem. Soc. Perkin Trans. 1 1973 1338
Quinoline,2,4,6,8-tetramethyl-に関する追加情報
Comprehensive Analysis of Quinoline,2,4,6,8-tetramethyl- (CAS No. 49616-71-9): Properties, Applications, and Industry Trends
The chemical compound Quinoline,2,4,6,8-tetramethyl- (CAS No. 49616-71-9) is a derivative of quinoline, a heterocyclic aromatic organic compound. This tetramethyl-substituted quinoline has garnered significant attention in recent years due to its unique structural properties and versatile applications. With the increasing demand for specialized organic intermediates in pharmaceuticals, agrochemicals, and materials science, understanding this compound's characteristics and potential uses has become crucial for researchers and industry professionals alike.
From a molecular perspective, 2,4,6,8-tetramethylquinoline features a quinoline backbone with four methyl groups strategically positioned at the 2, 4, 6, and 8 positions. This specific substitution pattern significantly influences the compound's electronic properties, solubility characteristics, and reactivity profile. Recent studies have shown that such multi-methylated quinolines exhibit enhanced stability compared to their non-substituted counterparts, making them particularly valuable for applications requiring robust chemical building blocks.
The synthesis of Quinoline,2,4,6,8-tetramethyl- typically involves carefully controlled condensation reactions, with particular attention paid to achieving high regioselectivity. Modern synthetic approaches emphasize green chemistry principles, addressing growing industry concerns about sustainable chemical production. This aligns with current trends in chemical manufacturing where environmental impact reduction and process optimization are top priorities for both producers and end-users.
In the pharmaceutical sector, derivatives of tetramethylquinoline have shown promise as potential scaffolds for drug development. The compound's rigid aromatic structure combined with its electron-rich character makes it an attractive candidate for designing bioactive molecules. Researchers are particularly interested in exploring its applications in developing novel therapeutic agents, though it's important to note that extensive clinical studies would be required before any medical applications could be realized.
The materials science field has also demonstrated growing interest in CAS 49616-71-9 and related compounds. Their unique electronic properties make them potential candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic materials. The compound's ability to modify electron transport characteristics while maintaining thermal stability addresses key challenges in advanced material development, a hot topic in contemporary materials research.
Analytical characterization of 2,4,6,8-tetramethylquinoline typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide comprehensive insights into the compound's purity, structural confirmation, and physicochemical properties. With increasing regulatory requirements across industries, robust analytical protocols for such specialty chemicals have become essential for quality assurance and product development.
Market trends indicate steady growth in demand for functionalized quinolines, driven by expanding applications in various high-tech industries. The compound's versatility as a chemical intermediate positions it favorably in the specialty chemicals market, with particular interest from Asia-Pacific regions where chemical innovation is rapidly advancing. Industry analysts project continued interest in such structurally tailored compounds as manufacturers seek to develop next-generation products with enhanced performance characteristics.
From a safety and handling perspective, proper protocols should always be followed when working with Quinoline,2,4,6,8-tetramethyl-, as with any chemical substance. While not classified among restricted materials, standard laboratory precautions are recommended. This includes using appropriate personal protective equipment and working in well-ventilated areas, reflecting the broader industry focus on chemical safety best practices.
Ongoing research continues to uncover new potential applications for 49616-71-9 and related compounds. Recent studies have explored its use in catalytic systems and as a ligand in coordination chemistry, demonstrating the compound's adaptability across diverse chemical disciplines. Such findings contribute to the growing body of knowledge about multifunctional organic compounds and their role in advancing chemical sciences.
For researchers and industry professionals seeking detailed technical information about 2,4,6,8-tetramethylquinoline, reliable sources include peer-reviewed journals, chemical databases, and manufacturer technical sheets. The compound's unique combination of properties ensures its continued relevance in chemical research and industrial applications, particularly in fields requiring specialized aromatic compounds with tailored characteristics.
As the chemical industry evolves toward more sophisticated and application-specific compounds, Quinoline,2,4,6,8-tetramethyl- stands out as an interesting example of how targeted molecular modifications can create valuable materials with diverse potential uses. Its study contributes to our broader understanding of structure-property relationships in organic chemistry, a fundamental concept driving innovation across multiple scientific and industrial domains.
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